3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
Description
The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one features a pyridin-2-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole ring is linked to a 2-chlorophenyl group, while the second is attached to a cyclohexyl group via a methyl bridge.
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c23-17-11-5-4-9-15(17)19-25-21(31-27-19)16-10-6-12-28(22(16)29)13-18-24-20(30-26-18)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLSOLLSBJREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel oxadiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising multiple heterocycles, including oxadiazoles and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 364.85 g/mol. The presence of the chlorophenyl and cyclohexyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Several studies have shown that compounds containing oxadiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Properties : Oxadiazoles have been investigated for their ability to inhibit viral replication, particularly against herpes simplex virus (HSV) and other viral pathogens.
- Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial activity against a range of bacterial strains.
Anticancer Activity
A study by Arafa et al. (2023) evaluated the anticancer properties of various oxadiazole derivatives. In vitro assays revealed that certain compounds exhibited IC50 values as low as 0.275 µM against human cancer cell lines, indicating potent cytotoxicity comparable to standard chemotherapeutics like erlotinib .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.275 | Apoptosis induction |
| Compound B | PC3 | 0.417 | Cell cycle arrest |
| Compound C | SF-295 | 0.420 | EGFR inhibition |
Antiviral Properties
Oxadiazole derivatives have also been explored for their antiviral activity. A review highlighted several compounds that effectively inhibited HSV replication in vitro, with some achieving over 90% inhibition at concentrations around 50 µM .
Table 2: Antiviral Efficacy of Selected Oxadiazoles
| Compound Name | Virus Type | Inhibition (%) at 50 µM |
|---|---|---|
| Compound D | HSV | 91 |
| Compound E | Influenza | 85 |
The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted:
- Inhibition of Key Enzymes : Many oxadiazoles act as inhibitors of enzymes critical for cancer cell survival and proliferation, such as EGFR and Src kinases .
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells by activating caspases or disrupting mitochondrial membrane potential.
- Disruption of Viral Replication : Some derivatives interfere with viral entry or replication processes, thereby reducing viral load in infected cells.
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:
- A clinical trial evaluating a related oxadiazole compound showed promising results in patients with advanced solid tumors, demonstrating a significant reduction in tumor size after treatment .
- Research on the antiviral activity against HSV indicated that certain derivatives could serve as lead compounds for developing new antiviral medications .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study focused on similar oxadiazole compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, employing methods like disc diffusion for testing efficacy . The introduction of the chlorophenyl group in the structure may enhance these properties due to increased hydrophobic interactions with microbial membranes.
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. A related study synthesized various oxadiazole compounds and evaluated their cytotoxic effects on cancer cell lines. The results suggested that these compounds could inhibit cell proliferation effectively, making them potential candidates for cancer therapy . The specific structural features of the compound might play a crucial role in its mechanism of action against cancer cells.
Photoluminescent Properties
Recent investigations into the photophysical properties of oxadiazole derivatives have revealed their potential use in optoelectronic applications. The unique electronic structure allows for efficient light absorption and emission, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices .
Sensor Development
The sensitivity of oxadiazole derivatives to environmental changes has led to their exploration as materials for sensors. Their ability to undergo fluorescence quenching in response to specific analytes can be harnessed for detecting pollutants or biomolecules at low concentrations .
Case Studies
Comparison with Similar Compounds
Structural Analogues of Oxadiazole Derivatives
The following table summarizes key structural and functional differences between the target compound and related oxadiazole derivatives:
Functional and Pharmacological Insights
- Electron-Withdrawing vs. The cyclohexyl group contributes to lipophilicity, which may improve blood-brain barrier penetration relative to the polar CF₃O group in ’s compound.
Core Structure Differences :
Unlike the pyridin-2-one core in the target compound, the oxadiazole derivatives in and lack a fused heterocyclic system. Pyridin-2-one cores are associated with improved solubility and hydrogen-bonding capacity, which could enhance bioavailability compared to simpler oxadiazole scaffolds .- Reactivity and Stability: The chloromethyl group in ’s compound offers a reactive site for covalent binding or further synthesis, whereas the target compound’s methyl bridge between oxadiazole and pyridinone likely reduces reactivity, favoring non-covalent interactions .
Analytical Data and Spectral Comparisons
While direct spectral data for the target compound are unavailable in the provided evidence, comparisons can be drawn from analogs:
- IR Spectroscopy: The carbonyl (C=O) stretch in pyridin-2-one cores typically appears near 1680 cm⁻¹, as seen in ’s triazolopyrimidinone compound .
- NMR Trends : Aromatic protons in 2-chlorophenyl groups resonate between δ 7.0–8.0 ppm, similar to the dimethylphenyl group in ’s compound .
Q & A
Basic: What are the key steps in synthesizing this compound, and what reagents are critical for its heterocyclic assembly?
The synthesis involves multi-step reactions, including cyclization and functional group coupling. For example:
- Oxadiazole ring formation : Requires nitrile precursors and hydroxylamine derivatives under reflux conditions with polar aprotic solvents (e.g., DMF) .
- Coupling reactions : Use coupling agents like EDCI/HOBt for amide bond formation between the pyridinone and oxadiazole moieties .
- Purification : Column chromatography or recrystallization with ethanol/water mixtures ensures high purity .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Catalyst screening : Test bases like K₂CO₃ or DBU to enhance nucleophilic substitution efficiency .
- Solvent selection : Use DMF for solubility but switch to THF during purification to minimize polar impurities .
Basic: Which spectroscopic methods are most reliable for structural confirmation?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 438.0825) .
- X-ray crystallography : Resolves stereochemistry of the pyridinone-oxadiazole scaffold .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) .
- Control for solvent effects : Compare DMSO vs. aqueous solubility impacts on bioactivity .
- Mechanistic follow-up : Use kinase profiling or molecular docking to identify off-target interactions .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced: What strategies elucidate the compound’s mechanism of action in complex biological systems?
- Metabolomic profiling : LC-MS/MS to track metabolic intermediates in treated cell lines .
- CRISPR screening : Identify gene knockouts that modulate compound efficacy .
- Computational modeling : MD simulations to assess binding stability with target proteins .
Basic: How is purity assessed before biological testing?
- HPLC : Use a C18 column (acetonitrile/water gradient; purity ≥95%) .
- TLC : Monitor reaction progress with silica plates (CH₂Cl₂:MeOH = 9:1) .
Advanced: What environmental factors influence the compound’s stability during storage?
- pH sensitivity : Degrades rapidly at pH <4 or >10; store in neutral buffers .
- Light exposure : Protect from UV light to prevent oxadiazole ring cleavage .
- Temperature : Lyophilize for long-term storage at –80°C .
Basic: How do functional groups (e.g., chlorophenyl, oxadiazole) affect reactivity?
- Chlorophenyl : Enhances lipophilicity and π-π stacking in target binding .
- Oxadiazole rings : Participate in hydrogen bonding and metabolic resistance .
Advanced: What are the challenges in synthesizing sensitive intermediates?
- Air-sensitive steps : Use Schlenk lines for moisture-sensitive couplings .
- Byproduct mitigation : Add molecular sieves to absorb water during cyclization .
- Scalability : Optimize batch vs. flow chemistry for high-risk steps (e.g., nitrile oxide formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
